molecular formula C17H27N3O6 B2683194 tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate CAS No. 2034464-84-9

tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate

Cat. No.: B2683194
CAS No.: 2034464-84-9
M. Wt: 369.418
InChI Key: CYDOCPPZBXRLQQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the oxazolidinone moiety and the tert-butyl ester group. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 4-[2-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamino]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O6/c1-17(2,3)26-15(23)19-7-4-12(5-8-19)10-13(21)18-6-9-20-14(22)11-25-16(20)24/h12H,4-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDOCPPZBXRLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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